molecular formula C12H13FO2 B2433961 Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1823383-20-5

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2433961
CAS No.: 1823383-20-5
M. Wt: 208.232
InChI Key: JOFPGKPZJXJHTD-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H13FO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 5-position, making it a fluorinated indene derivative.

Properties

IUPAC Name

ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPGKPZJXJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

One of the most promising applications of ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is in the field of oncology. Research indicates that compounds similar to this structure can induce apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). The compound has been shown to be effective against various cancer types, including:

  • Neuroblastoma
  • Colorectal Carcinoma
  • Breast Cancer
  • Non-Small Cell Lung Cancer (NSCLC)

A patent describes methods for utilizing these compounds in pharmaceutical compositions aimed at treating solid tumors, thereby highlighting their therapeutic potential in cancer management .

Organic Synthesis

Fluorination Reactions

This compound can serve as a key intermediate in the synthesis of various fluorinated compounds. The fluorination process is critical in medicinal chemistry for enhancing the biological activity of drugs. Studies have demonstrated that using this compound in catalytic asymmetric fluorination reactions can yield high enantiomeric excesses (ee) and good product yields .

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
α-FluorinationPh-Box-Cu(II)6064
α-Fluorinationind-pybox-La(III)8063
α-FluorinationNap-Box-Cu(II)3434

This table summarizes the outcomes of various fluorination reactions involving this compound as a substrate.

Material Science

Organic Electronics

The structural characteristics of this compound make it a candidate for applications in organic electronics. Its derivatives are being explored as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Case Studies

Case Study 1: Apoptosis Induction

In a study investigating the efficacy of indene derivatives on cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Synthetic Methodology

A recent publication detailed the synthesis of various functionalized indenes using this compound as a starting material. The study highlighted its role in facilitating complex organic transformations that led to the development of novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-Fluoroindene: A simpler structure without the ester group.

Uniqueness

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biological Activity

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13FO2C_{12}H_{13}FO_2 and a molecular weight of approximately 220.23 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could also modulate receptor activity, influencing various cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Here are some key findings:

Inhibition of 5-Lipoxygenase (5-LO)

5-Lipoxygenase is an enzyme that catalyzes the production of leukotrienes, which are mediators of inflammation. Compounds similar to this compound have shown promising inhibitory effects on this enzyme:

CompoundIC50 (μM)Reference
Ethyl 5-hydroxyindole-3-carboxylate0.7
This compoundTBDCurrent Study

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indene structure can significantly affect the biological activity. For example, the introduction of fluorine at the 5-position enhances the compound's potency compared to its non-fluorinated analogs.

Case Study 1: Synthesis and Biological Evaluation

In a recent study, this compound was synthesized and evaluated for its anti-inflammatory properties. The results demonstrated that this compound exhibited significant inhibition of leukotriene synthesis in vitro, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetics and toxicological profile of this compound. The study found that the compound had favorable absorption characteristics and low toxicity in preliminary animal models, suggesting its viability for further development.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, and how is purity optimized?

Methodological Answer: A common approach involves base-mediated condensation of dihydroindenone derivatives with ethyl carbonate, followed by fluorination. For example, potassium tert-butoxide or NaH can deprotonate the indenone precursor, enabling nucleophilic attack on diethyl carbonate (analogous to procedures in ). Purification typically employs column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 7:3 ratio, as in ). Yield optimization requires strict temperature control (0–25°C) and monitoring via TLC .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization includes:

  • 1H/13C NMR : Peaks for the ethyl ester group (δ ~4.1–4.3 ppm for CH2CH3; δ ~1.2–1.3 ppm for CH3) and dihydroindene protons (δ ~3.2–3.7 ppm for CH2). Fluorine substitution at C5 deshields adjacent protons, causing splitting patterns (e.g., reports 19F NMR at δ -73.8 ppm) .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+Na]+ in ) .
  • IR : Strong ester carbonyl stretches (~1712–1735 cm⁻¹, as in ) .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and spectroscopic data?

Methodological Answer: The electron-withdrawing fluorine at C5 alters electronic density, affecting:

  • Reactivity : Fluorine may stabilize intermediates in electrophilic substitutions or hinder nucleophilic attacks on the aromatic ring.
  • NMR : Coupling between fluorine and adjacent protons (e.g., 19F-1H splitting in 19F NMR) complicates spectral interpretation (). Fluorine’s inductive effect also deshields nearby carbons in 13C NMR .
  • Crystallography : Fluorine’s high electron density can enhance X-ray diffraction contrast but requires careful refinement (e.g., using SHELX software, as in ) .

Q. How can conflicting spectroscopic data (e.g., tautomerism) be resolved during characterization?

Methodological Answer: Tautomerism, as observed in (keto-enol forms), produces duplicate peaks in NMR. Strategies include:

  • Variable Temperature NMR : Suppresses tautomer interconversion by cooling (e.g., -40°C).
  • Computational Modeling : Predicts dominant tautomers using DFT calculations.
  • Complementary Techniques : IR confirms carbonyl presence (keto form), while HRMS validates molecular weight .

Q. What methodologies enable enantioselective synthesis or resolution of this compound?

Methodological Answer: Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) paired with racemization catalysts (e.g., TBD) can achieve high enantiomeric excess (e.g., 95% ee in ). Key steps:

  • Enzyme Selection : Screen lipases for substrate specificity.
  • Racemization Conditions : Optimize base concentration to balance reaction rate and enzyme stability.
  • Monitoring : Chiral HPLC or polarimetry tracks enantiopurity .

Q. How are functional groups (e.g., ester, fluorine) exploited in further derivatization?

Methodological Answer:

  • Ester Hydrolysis : Convert to carboxylic acid using LiOH/H2O-THF for bioactive analogs.
  • Cyanation : Introduce CN groups via hypervalent iodine reagents (e.g., ).
  • Cross-Coupling : Suzuki-Miyaura reactions on fluorinated aryl halides (if halogenated derivatives are synthesized) .

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